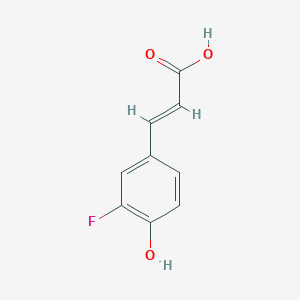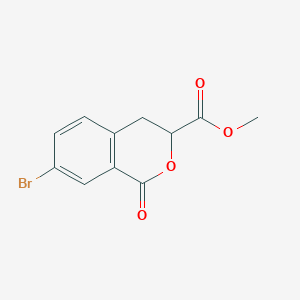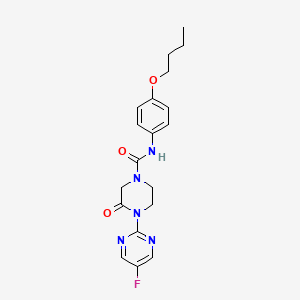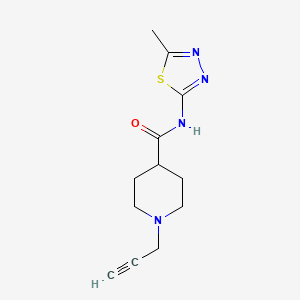
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It is also known by other names such as 3-fluoro-4-hydroxyphenylacetic acid, 2-3-fluoro-4-hydroxyphenyl acetic acid, and 3-fluoro-4-hydroxybenzeneacetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring conjugated to a propanoic acid . The molecular weight of the compound is 170.139 g/mol .Physical And Chemical Properties Analysis
“this compound” is a white to beige crystalline powder . It has a melting point range of 132.0°C to 134.0°C .Applications De Recherche Scientifique
Polymer Synthesis and Modification
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid has been utilized in the synthesis and modification of polymers. For instance, it's used in the synthesis of surface-active ultraviolet stabilizers for acrylic polymers, contributing to enhanced stability and durability of the materials against UV radiation. Additionally, acrylic acid hydrogels modified with various amine compounds, including aromatic amines related to this compound, have shown improved swelling properties and potential for medical applications due to their antibacterial and antifungal activities (Stoeber et al., 2000) (Aly & El-Mohdy, 2015).
Metal Complexes and Material Properties
Research has explored the synthesis of metal complexes using fluoro-phenyl-acrylic acids, including 3-(3-Fluoro-phenyl)-acrylic acid. These complexes exhibit unique structural and magnetic properties, making them interesting subjects for material science and coordination chemistry. For instance, short C-F...F-C contacts have been observed in these complexes, indicating intriguing intermolecular interactions (Liu, Liu, & Li, 2011).
Corrosion Inhibition
Derivatives of this compound, such as acrylamide derivatives, have been studied as corrosion inhibitors for metals like copper. These derivatives have shown effectiveness in preventing corrosion, indicating their potential in industrial applications for protecting metals against corrosive environments (Abu-Rayyan et al., 2022).
Bioproduction and Bioengineering
In the realm of bioproduction and bioengineering, this compound-related compounds have been investigated for their potential as precursors for bio-based chemicals. For example, 3-hydroxypropionic acid, which can be derived from similar compounds, is a valuable platform chemical used to produce various commodities such as acrylic acid and acrylamide. The production of these compounds via microbial cell factories offers a sustainable alternative to petrochemical feedstocks (Jers et al., 2019).
Safety and Hazards
“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Propriétés
IUPAC Name |
(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXYYLWKWACCMX-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)

![[(4-Amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2356871.png)
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
